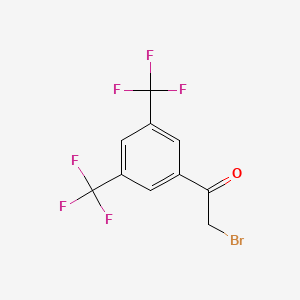

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

概述

描述

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to an ethanone structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone typically involves the bromination of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the carbonyl group undergoes nucleophilic substitution with diverse nucleophiles, enabling the formation of C–S, C–N, and C–O bonds.

Mechanistic Insight :

- The reaction with tert-butyl (2-amino-2-thioxoethyl)carbamate involves initial bromide displacement by the thiolate nucleophile, followed by cyclization to form the thiazole ring .

- Thiourea derivatives react via a base-assisted SN2 mechanism, where the bromide is replaced by a sulfur nucleophile .

Condensation Reactions

The ketone group participates in condensation reactions with nitrogen nucleophiles, forming heterocyclic scaffolds.

Key Observations :

- Electron-deficient aromatic rings enhance the electrophilicity of the carbonyl carbon, facilitating rapid hydrazone formation and subsequent cyclization .

- Steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group slightly reduces reaction rates compared to simpler analogs.

Stability and Reactivity Trends

- Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) proceed faster due to enhanced nucleophilicity.

- Temperature Sensitivity : Prolonged heating (>80°C) may lead to decomposition via C–Br bond cleavage.

- Electronic Effects : The electron-withdrawing trifluoromethyl groups stabilize transition states in nucleophilic substitutions, increasing reaction rates compared to non-fluorinated analogs .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the pharmacodynamic and pharmacokinetic properties of drug candidates. For instance, it plays a role in developing neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting . The introduction of the trifluoromethyl group has been shown to significantly increase the potency of compounds compared to their non-fluorinated counterparts .

Antimicrobial Activity

Research has demonstrated that derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit potent antimicrobial properties against drug-resistant bacteria, including Staphylococcus aureus . This makes such compounds valuable in addressing the growing concern of antibiotic resistance.

Material Science

Advanced Materials Development

The unique properties of this compound make it suitable for developing advanced materials like coatings and polymers that require enhanced chemical resistance and durability. The trifluoromethyl groups contribute to the stability and performance of these materials under harsh conditions .

Agricultural Chemicals

Formulation of Agrochemicals

This compound is also utilized in formulating agrochemicals, providing effective solutions for pest control while minimizing environmental impact. The incorporation of trifluoromethyl groups can enhance the efficacy and selectivity of pesticides, making them more effective against target pests while reducing harm to non-target organisms .

Analytical Chemistry

Standard in Chromatography

In analytical chemistry, this compound serves as a standard in chromatography. It aids researchers in accurately analyzing complex mixtures across various samples by providing reliable reference points for calibration .

Fluorine Chemistry

Building Block for Fluorinated Compounds

The trifluoromethyl groups attached to the phenyl ring enhance the reactivity and selectivity of reactions involving this compound. As a building block in synthesizing other fluorinated compounds, it plays a vital role in fluorine chemistry, which is increasingly important in pharmaceuticals and agrochemicals .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis (e.g., NK-1 receptor antagonists) | Enhances drug potency and efficacy against nausea and vomiting |

| Material Science | Development of advanced materials (coatings and polymers) | Improves chemical resistance and durability under harsh conditions |

| Agricultural Chemicals | Formulation of effective agrochemicals | Minimizes environmental impact while controlling pests |

| Analytical Chemistry | Standard in chromatography | Aids in accurate analysis of complex mixtures |

| Fluorine Chemistry | Building block for synthesizing fluorinated compounds | Important for enhancing reactivity and selectivity in chemical reactions |

Case Study 1: Antimicrobial Properties

A study published in Molecules highlighted the synthesis of various pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group. These derivatives exhibited significant antimicrobial activity against resistant strains like MRSA, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

Case Study 2: Drug Development

Research on Aprepitant demonstrated that incorporating the trifluoromethyl group into its structure resulted in a five-fold increase in potency compared to its parent molecule. This modification allowed for better central nervous system penetration and improved therapeutic outcomes for patients undergoing chemotherapy .

作用机制

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biochemical pathways and cellular processes .

相似化合物的比较

Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

1-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

1-(3,5-Bis(trifluoromethyl)phenyl)-2-iodoethanone: Contains an iodine atom, which can undergo different types of reactions compared to bromine

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is unique due to the presence of both trifluoromethyl groups and a bromine atom, which confer distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications .

生物活性

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications in various fields, including medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the bromination of 3,5-bis(trifluoromethyl)acetophenone. A common method includes the reaction of the acetophenone derivative with bromine in acetic acid, yielding the target compound in moderate yields (approximately 62%) after purification processes .

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromoethanone group attached to a phenyl ring that is heavily substituted with trifluoromethyl groups, enhancing its lipophilicity and potential reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety. For instance, derivatives of caffeic acid with this substituent demonstrated significant inhibition of steroid 5α-reductase type 1 (SRD5A1), an important target in treating conditions like androgenic alopecia. The compound exhibited an IC50 value of 1.44 ± 0.13 µM , indicating a promising non-steroidal suppressive effect on DHT production .

Cytotoxicity and Safety Profile

While the biological activities are compelling, safety assessments are crucial. The compound is classified as a skin and eye irritant, causing burns upon contact. Ingestion or inhalation can lead to severe gastrointestinal and respiratory tract burns, emphasizing the necessity for careful handling .

| Effect | Outcome |

|---|---|

| Eye Contact | Causes burns |

| Skin Contact | Causes burns |

| Ingestion | Gastrointestinal burns |

| Inhalation | Respiratory tract burns |

Mechanistic Insights

Molecular docking studies suggest that the trifluoromethyl groups enhance binding affinity to biological targets by increasing hydrophobic interactions. This structural feature may also contribute to its inhibitory effects on SRD5A1 by stabilizing enzyme-inhibitor complexes .

Study on SRD5A1 Inhibition

In a controlled laboratory setting, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide was tested against human keratinocyte cells. The results indicated that at concentrations as low as 0.2 µM , the compound effectively inhibited DHT production while maintaining cell viability above 80% . This study positions the compound as a candidate for further development in treating androgen-related disorders .

Cancer Research Implications

The broader implications of compounds like this compound extend into oncology. As noted in related research on NK-1 receptor antagonists such as Aprepitant, compounds with similar structural motifs have shown efficacy in reducing tumor growth and metastasis in preclinical models . This suggests potential applications in cancer therapeutics.

属性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-6(9(12,13)14)3-7(2-5)10(15,16)17/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKBFXJTIAEUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371178 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131805-94-2 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)phenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。